3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS No.: 937681-80-6
Cat. No.: VC8154787
Molecular Formula: C8H7NO3S
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 937681-80-6 |
---|---|
Molecular Formula | C8H7NO3S |
Molecular Weight | 197.21 g/mol |
IUPAC Name | 3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Standard InChI | InChI=1S/C8H7NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-3,6H,4H2,(H,10,11) |
Standard InChI Key | URKBJWLDOMRNCE-UHFFFAOYSA-N |
SMILES | C1C(ON=C1C2=CC=CS2)C(=O)O |
Canonical SMILES | C1C(ON=C1C2=CC=CS2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
The compound consists of:
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A dihydroisoxazole ring (4,5-dihydro-1,2-oxazole) fused to a carboxylic acid group.
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A thiophene ring substituted at the 2-position, contributing to its aromatic and electronic properties .
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS No. | 937681-80-6 | |
Molecular Formula | C₈H₇NO₃S | |
Molecular Weight | 197.21 g/mol | |
SMILES | O=C(C1CC(=NO1)C2=CC=CS2)O | |
InChI Key | HKDZOXYTRKMEAG-UHFFFAOYSA-N |
Physicochemical Properties
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Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the carboxylic acid group .
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logP: Estimated at 1.08, indicating moderate lipophilicity .
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pKa: The carboxylic acid group has a pKa of ~2.5, while the isoxazole nitrogen contributes weakly basic properties .
Synthesis Methods
The synthesis of 3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves cyclocondensation reactions:
Key Steps:
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Bromination: 1-(4-(Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is brominated to form an α-bromoacyl intermediate .
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Cyclocondensation: Reaction with thiocarbamide or thioureido acid in acetic acid or acetone under reflux .
Alternative Routes:
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Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields .
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Use of Cu²⁺ catalysts for intramolecular cyclization improves regioselectivity .
Biological Activities
Antimicrobial Properties
Derivatives of this compound exhibit broad-spectrum activity:
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 7.8 | |
Escherichia coli | 15.6 | |
Pseudomonas aeruginosa | 31.25 |
Mechanism: Disruption of bacterial cell membrane integrity via thiophene-mediated redox cycling .
Antifungal Activity
Cytotoxicity
Applications in Medicinal Chemistry
Drug Design
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Antitubercular Agents: Nitrothiophene derivatives (e.g., Pretomanid analogs) show 16-fold higher activity than Oxytetracycline against Mycobacterium tuberculosis .
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Antipsychotics: Structural analogs act as D₂ dopamine receptor antagonists (Ki = 12 nM) .
Material Science
Future Directions
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